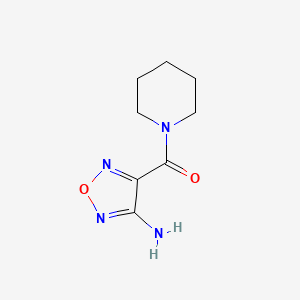

(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone

Vue d'ensemble

Description

“(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone” is a chemical compound with the molecular formula C8H14N6O2 . It is related to the class of furazans, which are heterocyclic compounds containing a 1,2,5-oxadiazole ring .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 3-amino-4-cyanofurazan easily condenses with malononitrile and ethyl cyanoacetate in the presence of bases, forming polyfunctional enaminonitriles . These are precursors in the synthesis of pyrazoles and annulated derivatives of furazano .Molecular Structure Analysis

The molecular structure of “(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone” can be analyzed using various spectroscopic techniques. For instance, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray structural analysis have been used to prove the structure of related compounds .Chemical Reactions Analysis

The reactivity of these compounds can significantly change depending on the substituents. For example, replacing one nitrile group with an ethoxycarbonyl group changes the reactivity of these enaminonitriles .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone” can be inferred from related compounds. For instance, the compound has a density of 1.6±0.1 g/cm3, a boiling point of 423.2±55.0 °C at 760 mmHg, and a flash point of 209.7±31.5 °C .Applications De Recherche Scientifique

Energetic Materials

The compound has been studied for its potential use in energetic materials. The relatively high density and low melting point make it attractive as a secondary explosive, oxidizer, and melt-castable explosive .

Thermal Decomposition Analysis

The thermal decomposition process of the compound has been investigated using techniques like MS-FTIR-DSC-TG. This research can provide valuable insights into the stability of the compound under various conditions .

Crystal Structure Analysis

The structure of the compound has been characterized by single crystal X-ray diffraction. This analysis can provide detailed information about the atomic and molecular arrangement within the crystal .

Sensitivity Tests

The compound has been subjected to sensitivity tests to evaluate its responses to impact and friction. These tests are crucial in assessing the safety of handling and storing the compound .

Synthesis Methods

Different synthesis methods have been developed for the compound, including reaction with gaseous ammonia in toluene and partial oxidation with hydrogen peroxide in concentrated sulfuric acid .

Pharmaceutical Testing

The compound has been used for pharmaceutical testing. It’s often used as a reference standard for accurate results .

Layer Hydrogen Bonding Pairing Approach

The compound has been used in a layer hydrogen bonding pairing approach to organize energetic molecules via layer-by-layer stacking. This grants access to tunable energetic materials with targeted properties .

Potential Alternative to Other Energetic Compounds

The compound is structurally similar to other heterocyclic energetic compounds and may serve as an alternative in some weapon applications .

Mécanisme D'action

Target of Action

The primary target of this compound is the soluble adenylate cyclase (sAC) . This enzyme is known to catalyze the synthesis of the second messenger cAMP through the cyclization of ATP .

Mode of Action

The compound interacts with its target, the sAC, by binding to its active site . The binding induces significant conformational changes in the enzyme, which in turn affects its activity . The compound is also known to bind at both the substrate binding pocket and the allosteric site .

Biochemical Pathways

The compound affects the cAMP pathway. By interacting with sAC, it influences the production of cAMP, a crucial second messenger in many biological processes . The downstream effects of this interaction can vary depending on the specific cellular context.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its influence on cAMP production. As cAMP is involved in a wide range of cellular processes, the effects can be diverse, ranging from changes in gene expression to alterations in cellular metabolism .

Propriétés

IUPAC Name |

(4-amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c9-7-6(10-14-11-7)8(13)12-4-2-1-3-5-12/h1-5H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHTWIYVANKCPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NON=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501329484 | |

| Record name | (4-amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802464 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

329922-46-5 | |

| Record name | (4-amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2457780.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2457784.png)

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(3-phenylpropyl)urea](/img/structure/B2457787.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2457790.png)

![Tert-butyl 4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]oxypiperidine-1-carboxylate](/img/structure/B2457791.png)